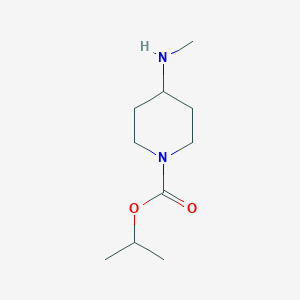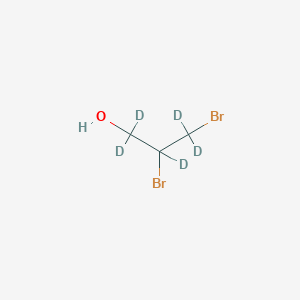
Ethyl 3-azido-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Ethyl 3-azido-4-oxopentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of ethyl 3-bromo-4-oxopentanoate with sodium azide in acetone under reflux conditions . Another method includes the substitution of ethyl 3-chloro-4-oxopentanoate with excess sodium azide in acetone, also under reflux . These methods yield this compound with high efficiency and minimal side products.
Análisis De Reacciones Químicas
Ethyl 3-azido-4-oxopentanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to ethyl 3-amino-4-oxopentanoate using hydrogenation or other reducing agents.
Substitution: The azido group can be substituted with other nucleophiles, such as primary amines, to form ethyl 4-imino-3-amino-2-pentenoates.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include hydrogen gas, primary amines, and alkynes. The major products formed from these reactions are amines, imines, and triazoles.
Aplicaciones Científicas De Investigación
Ethyl 3-azido-4-oxopentanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .
Comparación Con Compuestos Similares
Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
ethyl 3-azido-4-oxopentanoate |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3 |
Clave InChI |
FTHUPIUMDIOXJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)





![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)

